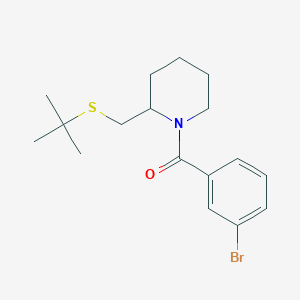
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various applications, including medicinal chemistry, drug discovery, and biological studies.
Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone derivatives have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, changing color from orange to intense blue upon complexation. This property has been utilized in the development of sensitive and selective chemosensors for the detection of copper ions in various environmental and biological samples (Gosavi-Mirkute et al., 2017).
Synthesis of Pyrrolidines
The compound has been involved in stereospecific synthesis processes, particularly in the creation of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions. This method has allowed for the efficient synthesis of enantiomerically pure pyrrolidines, which are significant in the development of pharmaceuticals and other biologically active compounds (Oliveira Udry et al., 2014).
Molecular Structure and DFT Studies
Detailed molecular structure analysis and Density Functional Theory (DFT) studies have been conducted on derivatives of this compound. These studies provide insights into the electronic properties and potential applications of these compounds in materials science and catalysis. The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Anticancer Evaluation
Derivatives of this compound have been prepared and evaluated for their potential as anticancer agents. The synthesis involved reactions with different nucleophile agents, leading to the creation of compounds that underwent preliminary screening for anticancer activity. This research highlights the potential of these compounds in the development of new anticancer therapies (Gouhar & Raafat, 2015).
Synthesis of Zinc Complexes
The compound has also been used in the synthesis of zinc complexes with multidentate nitrogen ligands. These complexes have shown to be new catalysts for aldol reactions, demonstrating the potential of this compound derivatives in catalyzing organic transformations (Darbre et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibitGlycogen Synthase Kinase-3 (GSK3) , a key enzyme involved in insulin signaling .
Mode of Action
Based on its structural similarity to known gsk3 inhibitors , it may interact with GSK3 to inhibit its activity. This inhibition could potentially lower plasma glucose levels, similar to the action of insulin .
Biochemical Pathways
The compound may affect the insulin signaling pathway by inhibiting GSK3 . GSK3 is involved in glycogen synthesis, and its inhibition can lead to an increase in glycogen synthesis and a decrease in glucose production, thereby lowering blood glucose levels .
Pharmacokinetics
Similar compounds have shown good oral activity and desirable pharmacokinetic properties .
Result of Action
The inhibition of GSK3 by this compound could potentially lead to a decrease in plasma glucose levels, similar to the action of insulin . This could be beneficial in the treatment of conditions like type 2 diabetes .
Propiedades
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(11-7-9-17-10-8-11)18-14-5-6-15(18)13-4-2-1-3-12(13)14/h1-4,7-10,14-15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHOUJRIGGOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)

![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)


![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

